Thulium oxide

描述

属性

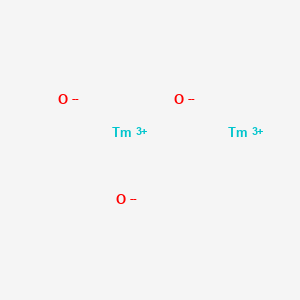

IUPAC Name |

oxygen(2-);thulium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKATJAYWZUJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894774 | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-44-1 | |

| Record name | Thulium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium oxide (Tm2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THULIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ5EE05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Optical Properties of Thulium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of thulium oxide (Tm₂O₃), a rare-earth metal oxide of significant interest in various high-technology applications, including optical fibers, lasers, and advanced ceramics.[1] This document details the material's refractive index, band gap, absorption and emission characteristics, and nonlinear optical phenomena. Experimental methodologies for key characterization techniques are also provided, alongside a visualization of the electronic transitions responsible for its unique optical signature.

Fundamental Optical Characteristics

This compound is a pale green, thermally stable compound that typically forms a cubic crystal structure.[2] Its unique 4f electron configuration gives rise to a range of notable optical properties.[2]

Refractive Index and Extinction Coefficient

Table 1: Refractive Index of Thulium-Doped Bismuth-Boro-Tellurite Glass [3]

| Molar Fraction of Tm₂O₃ | Refractive Index (n) |

| 0.000 | 2.402 |

| 0.005 | 2.406 |

| 0.010 | 2.409 |

| 0.015 | 2.413 |

Optical Band Gap

The optical band gap (Eg) is a critical parameter that defines the electronic and optical properties of a material, representing the minimum energy required to excite an electron from the valence band to the conduction band. This compound is a wide band gap material. Studies on this compound thin films have reported direct band gap values ranging from 5.037 eV to 5.292 eV.

Absorption and Emission Spectra

The characteristic absorption and emission spectra of this compound are dominated by the electronic transitions within the 4f shell of the Tm³⁺ ion. These transitions are responsible for its use in various photonic applications, including lasers and amplifiers.

Absorption Spectrum

The absorption spectrum of this compound exhibits several prominent peaks corresponding to the excitation of electrons from the ³H₆ ground state to higher energy levels.

Table 2: Key Absorption Transitions and Cross-Sections of Tm³⁺ in Oxide Hosts

| Transition | Wavelength (nm) | Absorption Cross-Section (cm²) | Host Material |

| ³H₆ → ³H₄ | ~790 | - | Silicate Fiber |

| ³H₆ → ³H₅ | ~1210 | - | - |

| ³H₆ → ³F₄ | ~1680 | - | - |

Emission Spectrum

Upon excitation, the Tm³⁺ ion relaxes to lower energy states, emitting photons at specific wavelengths. The most significant emission bands are in the near-infrared region.

Table 3: Key Emission Transitions and Cross-Sections of Tm³⁺ in Oxide Hosts

| Transition | Wavelength (nm) | Emission Cross-Section (cm²) | Host Material |

| ³H₄ → ³H₆ | ~800 | - | Silicate Fiber |

| ³F₄ → ³H₆ | ~1800-2000 | - | Silicate Fiber |

Nonlinear Optical Properties

Nonlinear optics describes the behavior of light in a medium where the dielectric polarization responds nonlinearly to the electric field of the light. These properties are crucial for applications such as optical switching and frequency conversion. The third-order nonlinear optical properties are of particular interest for this compound.

While specific experimental values for the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of pure this compound are not widely reported, studies on other rare-earth doped oxide materials provide an indication of their potential nonlinear response. The Z-scan technique is a common method for characterizing these third-order nonlinearities.

Table 4: Representative Third-Order Nonlinear Optical Properties of a Rare-Earth Doped Oxide Thin Film (Europium-doped Ba₀.₇Sr₀.₃TiO₃)

| Property | Value | Wavelength (nm) |

| Nonlinear Refractive Index (n₂) | -1.508 × 10⁻⁶ m²/GW | 532 |

| Nonlinear Absorption Coefficient (β) | 240 m/GW | 532 |

| Third-Order Susceptibility (χ⁽³⁾) | - | 532 |

Experimental Protocols

Thin Film Deposition

This compound thin films can be prepared by various techniques, including pulsed laser deposition, sputtering, and sol-gel methods. The choice of deposition technique can influence the structural and optical properties of the resulting films.

UV-Vis Spectrophotometry

Objective: To measure the transmittance and absorbance spectra of a this compound thin film to determine its optical band gap.

Methodology:

-

Sample Preparation: A this compound thin film is deposited on a transparent substrate, such as quartz.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used, covering a wavelength range of at least 200-1100 nm.

-

Measurement:

-

A baseline spectrum is recorded with a blank substrate in both the sample and reference beams.

-

The sample is placed in the sample beam path, and the transmittance or absorbance spectrum is recorded.

-

-

Data Analysis:

-

The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.

-

The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (Tauc plot).

-

Spectroscopic Ellipsometry

Objective: To determine the refractive index (n) and extinction coefficient (k) of a this compound thin film as a function of wavelength.

Methodology:

-

Sample Preparation: A uniform this compound thin film is deposited on a reflective substrate, typically a silicon wafer.

-

Instrumentation: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface.

-

Measurement: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured over a wide spectral range at one or more angles of incidence.

-

Data Analysis:

-

An optical model of the sample is constructed, consisting of the substrate and the this compound film. The film's optical constants are often represented by a dispersion model (e.g., Cauchy or Drude-Lorentz).

-

The model parameters (film thickness, n, and k) are varied to fit the calculated Ψ and Δ values to the experimental data using a regression analysis.

-

Z-Scan Technique

Objective: To measure the third-order nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of a this compound sample.

Methodology:

-

Sample Preparation: A this compound sample (thin film or solution) is prepared.

-

Instrumentation: A high-intensity laser beam is focused through the sample, which is mounted on a translation stage that moves it along the beam axis (z-axis). A detector measures the transmitted light.

-

Measurement:

-

Closed-aperture Z-scan: An aperture is placed before the detector to measure the changes in transmittance due to nonlinear refraction (self-focusing or self-defocusing). The sample is moved through the focal point, and the transmittance is recorded as a function of its position.

-

Open-aperture Z-scan: The aperture is removed to collect all the transmitted light, allowing for the measurement of nonlinear absorption.

-

-

Data Analysis:

-

The closed-aperture data is analyzed to determine the sign and magnitude of the nonlinear refractive index (n₂).

-

The open-aperture data is analyzed to determine the nonlinear absorption coefficient (β).

-

The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from n₂ and β.

-

Visualization of Optical Transitions

The optical properties of this compound are fundamentally linked to the electronic transitions within the Tm³⁺ ion. The following diagram illustrates the key energy levels and transitions responsible for its absorption and emission characteristics.

Caption: Energy level diagram of the Tm³⁺ ion illustrating the primary absorption and emission transitions.

References

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Thulium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of thulium(III) oxide (Tm₂O₃). The information is curated for professionals in research and development who require precise crystallographic data and an understanding of the experimental methodologies used to determine these properties.

Crystal Structure of Thulium Oxide

This compound predominantly crystallizes in a cubic structure, a common form for rare-earth sesquioxides.[1][2][3][4][5] This structure is characterized by its high symmetry and thermal stability, with a melting point of approximately 2341 °C.[1][4][6]

The crystallographic details are as follows:

-

Formula Units (Z) : 16[6]

The crystal structure consists of two inequivalent thulium (Tm³⁺) sites. In both sites, the thulium ion is coordinated to six oxygen (O²⁻) atoms, forming TmO₆ octahedra. These octahedra are linked through a combination of edge and corner sharing.[7][9]

Lattice Parameters

The lattice parameter is a fundamental property of a crystal structure, defining the size of the unit cell. For the cubic structure of this compound, only the lattice constant 'a' is required to describe the unit cell dimensions. It is important to distinguish between the conventional cell and the primitive cell . The conventional cell is chosen to represent the full symmetry of the crystal, while the primitive cell is the smallest possible repeating unit.[10] For the Ia-3 space group, the conventional cell is a body-centered cubic (BCC) cell.

The experimentally and computationally determined lattice parameters for the conventional unit cell of this compound are summarized in the table below.

| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Formula Units (Z) per Conventional Cell | Data Source |

| Cubic | Ia-3 (No. 206) | 10.49 | 16 | Wikipedia[6] |

| Cubic | Ia-3 (No. 206) | 10.49 - 10.495 | 16 | American Elements[8] |

| Cubic | Ia-3 (No. 206) | 10.448 | 16 | ChemicalBook[3] |

| Cubic | I 21 3 (No. 199)* | 10.52 | Not Specified | Crystallography Open Database[10] |

| Cubic | Ia-3 (No. 206) | 9.072 (primitive) | Not Applicable | Materials Project[7] |

Note: Space group I 21 3 is a subgroup of Ia-3 and describes a different setting.

The value of 9.072 Å reported by the Materials Project corresponds to the primitive unit cell.[7] The other values are for the larger, conventional body-centered cubic unit cell.

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound primarily relies on powder X-ray diffraction (XRD) coupled with Rietveld refinement. Sample preparation methods, such as hydrothermal synthesis, are often employed to produce high-quality crystalline powders.

Sample Preparation: Hydrothermal Synthesis

Hydrothermal synthesis is a method for producing fine, crystalline powders of this compound.[1][6][11]

Methodology:

-

Precursor Solution: A solution of a thulium salt, such as thulium(III) nitrate (B79036) (Tm(NO₃)₃), is prepared in deionized water.

-

Precipitation: A precipitating agent, like ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium hydrogen carbonate (NH₄HCO₃), is added to the thulium salt solution to precipitate a thulium-containing precursor.[4]

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 200 °C) for a set duration (e.g., 24 hours).[12] The elevated temperature and pressure facilitate the crystallization of the precursor into this compound.

-

Washing and Drying: After the hydrothermal treatment, the autoclave is cooled to room temperature. The product is collected, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and then dried in an oven.

-

Calcination: The dried powder may be calcined at a high temperature (e.g., 600-800 °C) to enhance crystallinity and remove any residual organic compounds.

Crystal Structure Determination: Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique for determining the crystal structure and lattice parameters of polycrystalline materials like this compound.[1][7]

Methodology:

-

Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder. It is crucial to have a flat, smooth surface and a random orientation of the crystallites.

-

Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam, typically from a Cu Kα source, is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).[7]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The position of these peaks is determined by the lattice spacing according to Bragg's Law (nλ = 2d sinθ), and the relative intensities are characteristic of the crystal structure.[2]

-

Phase Identification: The experimental diffraction pattern is compared to standard diffraction patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phase(s) present.[9]

Structural Refinement: Rietveld Method

The Rietveld method is a powerful analytical technique used to refine the crystal structure parameters by fitting a calculated diffraction pattern to the experimental data.[5]

Methodology:

-

Initial Model: An initial structural model for this compound (cubic, space group Ia-3) with approximate lattice parameters and atomic positions is used as a starting point.

-

Least-Squares Refinement: A computer program performs a least-squares refinement, systematically adjusting various parameters of the theoretical model to minimize the difference between the calculated and observed diffraction patterns.[13]

-

Refined Parameters: The parameters that are refined include:

-

Lattice parameters (a, b, c, α, β, γ)

-

Atomic coordinates within the unit cell

-

Site occupancy factors

-

Thermal displacement parameters

-

Peak profile parameters (shape and width)

-

Background intensity

-

-

Goodness-of-Fit: The quality of the fit is assessed using statistical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A low value for these indicators signifies a good agreement between the model and the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of this compound using powder X-ray diffraction.

Caption: Workflow for this compound Crystal Structure Determination.

References

- 1. rigaku.com [rigaku.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. pulstec.net [pulstec.net]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. Powder diffraction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Unit cell - Wikipedia [en.wikipedia.org]

- 11. This compound: Properties and Applications of This Rare Earth Compound [stanfordmaterials.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. ias.ac.in [ias.ac.in]

In-depth Technical Guide: Magnetic Susceptibility of Thulium(III) Oxide (Tm₂O₃) at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of thulium(III) oxide (Tm₂O₃) at low temperatures. It delves into the theoretical underpinnings of its magnetic behavior, presents available quantitative data, outlines experimental methodologies for its characterization, and visualizes key concepts. This document is intended to serve as a valuable resource for researchers in materials science, condensed matter physics, and drug development who require a detailed understanding of the magnetic properties of this rare-earth sesquioxide.

Introduction to the Magnetic Properties of Tm₂O₃

Thulium(III) oxide (Tm₂O₃) is a paramagnetic material exhibiting fascinating magnetic behavior at cryogenic temperatures. This behavior is primarily dictated by the electronic structure of the thulium ion (Tm³⁺) and the influence of the crystal lattice. The Tm³⁺ ion, with its 4f¹² electronic configuration, possesses a ³H₆ ground state multiplet. In the crystalline environment of Tm₂O₃, which adopts the cubic bixbyite (C-type rare-earth sesquioxide) structure, the degeneracy of this multiplet is lifted by the crystal electric field (CEF). This crystal field splitting is the dominant factor governing the low-temperature magnetic properties of Tm₂O₃, leading to phenomena such as a departure from the Curie-Weiss law and the emergence of temperature-independent Van Vleck paramagnetism at very low temperatures. Notably, experimental studies have shown no evidence of magnetic ordering in Tm₂O₃ down to temperatures as low as 0.35 K.[1]

Theoretical Framework

Curie-Weiss Law at Higher Temperatures

At temperatures significantly higher than the overall crystal field splitting (typically above 80 K), the thermal energy is sufficient to populate multiple crystal field levels. In this regime, the magnetic susceptibility of Tm₂O₃ follows the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant

-

T is the temperature in Kelvin

-

θ is the Weiss constant, which provides an indication of the magnetic interactions between the Tm³⁺ ions.

Experimental data for Tm₂O₃ in the temperature range of 80 K to 980 K have been fitted to the Curie-Weiss law, yielding a Weiss constant (θ) of approximately -25 K and an effective magnetic moment (μ_eff) of 7.56 Bohr magnetons. This effective magnetic moment is in close agreement with the theoretical value for a free Tm³⁺ ion.[1]

Crystal Field Effects and Van Vleck Paramagnetism at Low Temperatures

As the temperature is lowered, the thermal energy becomes comparable to or less than the energy separations of the crystal field levels. Consequently, the magnetic susceptibility deviates from the Curie-Weiss law. The crystal field in the C-type sesquioxide structure splits the ¹³-fold degenerate ³H₆ ground state of the Tm³⁺ ion into several Stark levels. Since Tm³⁺ is a non-Kramers ion (possessing an even number of 4f electrons), the crystal field can completely lift the degeneracy, resulting in a non-magnetic singlet ground state.

The presence of a non-magnetic ground state is a key factor leading to Van Vleck paramagnetism. This temperature-independent paramagnetism arises from the second-order Zeeman effect, which admixes the ground state with higher-energy excited states in the presence of an external magnetic field. At sufficiently low temperatures, where only the ground state is populated, the magnetic susceptibility plateaus to a constant value, known as the Van Vleck susceptibility (χ_VV).

The magnetic susceptibility in the presence of crystal field effects can be calculated using the Van Vleck formula, which involves a summation over all crystal field states and their energies.

Quantitative Data

| Parameter | Value | Temperature Range | Reference |

| Weiss Constant (θ) | -25 K | 80 - 980 K | [1] |

| Effective Magnetic Moment (μ_eff) | 7.56 μ_B | 80 - 980 K | [1] |

| Magnetic Ordering Temperature | Not observed | Down to 0.35 K | [1] |

The low-temperature behavior is characterized by a deviation from the Curie-Weiss law and the expected saturation of susceptibility at the lowest temperatures due to Van Vleck paramagnetism. This is further supported by the observation of a Schottky anomaly in the specific heat below 5 K, which is a direct consequence of the thermal population of the low-lying crystal field levels.[1]

Experimental Protocols

The measurement of the magnetic susceptibility of rare-earth oxides like Tm₂O₃ at low temperatures requires sensitive instrumentation. The most common technique employed is Superconducting Quantum Interference Device (SQUID) magnetometry.

SQUID Magnetometry

A SQUID magnetometer is capable of measuring very small magnetic moments with high precision, making it ideal for studying paramagnetic materials.

Sample Preparation:

-

Powder Sample: A known mass of high-purity Tm₂O₃ powder is typically encapsulated in a gelatin capsule or a similar non-magnetic sample holder. The mass is precisely measured to allow for the calculation of molar susceptibility.

-

Single Crystal: If a single crystal is available, it is mounted on a sample holder with a known orientation relative to the applied magnetic field. This allows for the study of magnetic anisotropy.

Measurement Procedure:

-

Installation: The sample holder is attached to the sample rod of the SQUID magnetometer.

-

Purging and Cooling: The sample chamber is purged with an inert gas (e.g., helium) to prevent condensation of atmospheric gases at low temperatures. The system is then cooled to the desired starting temperature, typically using liquid helium.

-

Magnetic Field Application: A magnetic field is applied using a superconducting magnet. The field strength is chosen to be in the linear response regime of the material (where magnetization is proportional to the applied field).

-

Data Acquisition: The magnetic moment of the sample is measured as a function of temperature. The temperature is varied slowly to ensure thermal equilibrium at each data point. Measurements are typically taken upon warming after cooling the sample in zero field (ZFC) or in the measurement field (FC). For a simple paramagnet like Tm₂O₃, the ZFC and FC measurements are expected to be identical in the absence of any magnetic ordering or spin-glass freezing.

-

Data Analysis: The raw data (magnetic moment) is converted to magnetic susceptibility (χ) by dividing by the applied magnetic field and the number of moles of the magnetic ion.

Visualizations

Logical Relationship of Magnetic Behavior with Temperature

Experimental Workflow for Magnetic Susceptibility Measurement

Crystal Field Splitting of the Tm³⁺ Ground State

References

A Technical Guide to the Thermal Stability and Melting Point of Thulium (III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thulium (III) oxide (Tm₂O₃), a rare earth sesquioxide, is a material of significant interest due to its exceptional thermal stability, high melting point, and unique optical properties. This document provides a comprehensive technical overview of the thermal characteristics of Tm₂O₃, intended for professionals in research, materials science, and drug development. It consolidates key quantitative data, details the experimental protocols used for thermal analysis, and illustrates relevant workflows and synthesis pathways to provide a thorough understanding of this robust ceramic material.

Core Thermal Properties of Thulium (III) Oxide

Thulium (III) oxide is a pale green, solid compound that is highly stable under extreme temperatures.[1][2] Its thermal robustness is largely attributed to its crystal structure.[2] The compound typically exists in a cubic crystal structure (space group Ia-3), which is inherently stable and resistant to thermal shock, making it suitable for high-temperature applications.[1][2]

The melting point of thulium oxide is consistently reported to be exceptionally high, though values vary slightly across different sources. The most frequently cited melting point is 2341 °C.[2][3][4][5] Other reported values include 2392 °C, 2400 °C, and 2425 °C.[6][7][8] This high melting point, coupled with a boiling point of 3945 °C, underscores its stability at elevated temperatures.[2][3][9] The material is considered thermally stable and is insoluble in water, though it will dissolve slowly in strong acids.[1][6]

Quantitative Data Summary

The physical and thermal properties of Thulium (III) Oxide are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | Tm₂O₃ | [2][3] |

| Molar Mass | 385.87 g/mol | [1][3][4] |

| Appearance | Pale green or greenish-white cubic crystals/powder | [1][2][5] |

| Density | 8.6 g/cm³ | [1][2][3] |

| Melting Point | 2341 °C (4246 °F; 2614 K) | [1][2][3][4] |

| Boiling Point | 3945 °C (7133 °F; 4218 K) | [1][2][3][9] |

| Crystal Structure | Cubic, cI80 | [1][2] |

| Space Group | Ia-3, No. 206 | [1][2] |

| Solubility | Insoluble in water; slightly soluble in strong acids | [1][10] |

Synthesis of Thulium (III) Oxide

The thermal properties of a material can be influenced by its purity and microstructure, which are determined by the synthesis method. Several common protocols for producing this compound are outlined below.

-

Direct Oxidation: This straightforward method involves the direct burning of thulium metal in the presence of air or oxygen. The reaction is: 4Tm + 3O₂ → 2Tm₂O₃.[2][4]

-

Thermal Decomposition: A common laboratory-scale method involves the thermal decomposition of thulium oxoacid salts, such as thulium nitrate (B79036) (Tm(NO₃)₃) or thulium carbonate, at elevated temperatures.[2][4][5]

-

Hydrothermal Synthesis: This technique uses high-pressure, high-temperature aqueous solutions to react thulium salts, yielding fine, well-controlled Tm₂O₃ powders.[1][2]

-

Precipitation: In this method, a precipitating agent like ammonium (B1175870) hydrogen carbonate is added to a solution of a thulium salt (e.g., thulium nitrate) to form a precursor, which is then calcined to yield this compound.[11]

-

Sol-Gel Process: A sophisticated method where a colloidal suspension (sol) of precursors is transitioned into a gel phase. Controlled drying and heat treatment of the gel produce highly pure and uniform Tm₂O₃.[2]

Experimental Protocols for Thermal Analysis

The characterization of this compound's thermal properties relies on a suite of analytical techniques. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and absorbed moisture content.[12][14]

-

Principle: A high-precision balance continuously weighs a sample situated in a furnace. The furnace temperature is programmed to increase at a constant rate. Mass loss indicates decomposition, dehydration, or reduction, while mass gain indicates oxidation.

-

Typical Protocol for Tm₂O₃:

-

Sample Preparation: A small quantity of Tm₂O₃ powder (typically 5-10 mg) is placed into a ceramic (e.g., alumina) or platinum crucible.

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative reactions.

-

Temperature Program: The sample is heated from ambient temperature to a temperature above its expected decomposition range (for a stable oxide like Tm₂O₃, this could be up to 1500°C or higher to confirm stability) at a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. For a highly stable material like Tm₂O₃, the curve is expected to be flat, indicating no significant mass loss until very high temperatures, confirming its thermal stability.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal events like melting, crystallization, and phase transitions.[13]

-

Principle: The sample and an inert reference (usually an empty crucible) are heated simultaneously in a furnace. The instrument measures the differential heat flow. An endothermic event (like melting) results in a higher heat flow to the sample to maintain the same temperature as the reference. An exothermic event has the opposite effect.

-

Typical Protocol for Tm₂O₃ Melting Point Determination:

-

Sample Preparation: A small, accurately weighed sample of Tm₂O₃ (typically 2-5 mg) is hermetically sealed in a high-temperature crucible (e.g., platinum or tungsten).

-

Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10-20 °C/min) to a temperature well above the expected melting point (e.g., 2450 °C).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature or the peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Applications Leveraging Thermal Stability

The exceptional thermal properties of this compound make it a critical material in several advanced applications:

-

High-Temperature Ceramics: It is used as a component in specialty glasses and advanced ceramic materials due to its high melting point and resistance to thermal shock.[2]

-

Aerospace and Furnaces: Its stability makes it suitable for components in high-temperature furnaces and as a material for thermal shielding in the aerospace industry.[2]

-

Laser Technology: Tm₂O₃ is used as a dopant in solid-state lasers and fiber amplifiers, applications where materials must withstand significant thermal loads without degrading.[5]

-

Nuclear Reactors: It has been explored for use as a control material in nuclear reactors.[6][10]

Conclusion

Thulium (III) oxide is a highly robust material defined by its exceptional thermal stability and a melting point exceeding 2300 °C. Its cubic crystal structure provides inherent resistance to thermal shock. Standard analytical techniques such as TGA and DSC are employed to confirm its stability and precisely measure its melting point. These properties make Tm₂O₃ an indispensable material for applications in extreme environments, including aerospace, high-temperature ceramics, and advanced optical systems, and a subject of continued interest in materials science research.

References

- 1. Thulium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties and Applications of This Rare Earth Compound [stanfordmaterials.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. thermograde.com [thermograde.com]

- 5. aemree.com [aemree.com]

- 6. The amazing properties of this compound - FUNCMATER [funcmater.com]

- 7. This compound Tm2O3-Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 8. fishersci.com [fishersci.com]

- 9. China this compound Manufacturer and Supplier | UrbanMines [um-material.com]

- 10. Thulium(III) oxide, 99.99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 11. researchgate.net [researchgate.net]

- 12. cetco.com [cetco.com]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

Solubility of Thulium Oxide in Acidic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thulium oxide (Tm₂O₃) in various acidic environments. This compound, a pale green powder, is a thermally stable rare earth metal oxide with increasing applications in high-end technology sectors, including medical devices and pharmaceuticals. Understanding its dissolution characteristics is crucial for process chemistry, formulation development, and environmental safety assessments. While specific quantitative solubility data for this compound across a range of acids is not extensively documented in publicly available literature, this guide synthesizes established principles of lanthanide chemistry, findings from related rare earth oxides, and methodologies from hydrometallurgy to provide a robust framework for researchers.

General Solubility Characteristics

This compound, like other heavy lanthanide oxides, is generally classified as a basic oxide, rendering it soluble in acidic solutions.[1][2] The dissolution process involves an acid-base reaction where the oxide reacts with the acid to form a soluble thulium salt and water. The general reaction can be represented as:

Tm₂O₃(s) + 6H⁺(aq) → 2Tm³⁺(aq) + 3H₂O(l)

The solubility of this compound is significantly influenced by several factors, including the type and concentration of the acid, temperature, and the physical characteristics of the oxide powder, such as particle size and surface area. It is important to note that this compound is more resistant to hydration compared to lighter lanthanide oxides, meaning it tends to remain as an oxide solid phase in aqueous solutions rather than converting to a hydroxide.[3]

Solubility in Specific Acids: A Qualitative Overview

While precise solubility values are scarce, the general behavior of this compound in common mineral acids can be inferred from the principles of lanthanide chemistry and studies on analogous compounds.

Hydrochloric Acid (HCl): this compound is known to dissolve in strong acids like hydrochloric acid to form soluble thulium chloride (TmCl₃).[4] Kinetic studies on similar rare earth oxides in HCl suggest that the dissolution rate is dependent on acid concentration, temperature, and stirring speed. The process is likely controlled by diffusion at the particle surface.[5]

Sulfuric Acid (H₂SO₄): The reaction of this compound with sulfuric acid is expected to yield thulium sulfate (B86663) (Tm₂(SO₄)₃). The solubility in sulfuric acid may be more complex due to the potential for the formation of less soluble double salts or changes in solubility at different acid concentrations and temperatures. Studies on the leaching of rare earth ores often utilize sulfuric acid, indicating its effectiveness in dissolving these oxides.[6]

Nitric Acid (HNO₃): Nitric acid is a strong oxidizing acid that readily dissolves many metal oxides. This compound is expected to be soluble in nitric acid, forming thulium nitrate (B79036) (Tm(NO₃)₃). The dissolution behavior is anticipated to be similar to that in hydrochloric acid, being influenced by temperature and acid molarity.

Data Summary on Lanthanide Oxide Solubility

| Acid | Solubility of this compound | Remarks |

| Hydrochloric Acid (HCl) | Soluble | Forms soluble thulium(III) chloride. Dissolution rate is influenced by acid concentration and temperature.[4][5] |

| Sulfuric Acid (H₂SO₄) | Soluble | Forms thulium(III) sulfate. The leaching of rare earth elements from ores using H₂SO₄ is a common industrial process, suggesting its effectiveness.[6] |

| Nitric Acid (HNO₃) | Soluble | Forms soluble thulium(III) nitrate. Expected to be an effective solvent for this compound. |

Experimental Protocol for Determining this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an acidic medium. This protocol is based on standard methods for measuring the solubility of metal oxides and can be adapted for specific research needs.

Objective: To determine the equilibrium solubility of this compound in a specific acid (e.g., HCl, H₂SO₄, HNO₃) at a given temperature and acid concentration.

Materials and Equipment:

-

Thulium(III) oxide powder (of known purity and particle size)

-

Selected acid of desired concentration

-

Deionized water

-

Constant temperature water bath or shaker

-

Reaction vessels (e.g., sealed glass flasks)

-

Magnetic stirrer and stir bars

-

pH meter

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for thulium concentration analysis

-

Analytical balance

Procedure:

-

Preparation of Acid Solutions: Prepare a series of the desired acid at various concentrations.

-

Experimental Setup: Add a known excess amount of this compound powder to a reaction vessel containing a measured volume of the acid solution.

-

Equilibration: Place the sealed reaction vessels in a constant temperature bath and stir the suspension at a constant rate to ensure thorough mixing. The time required to reach equilibrium should be determined experimentally by taking samples at different time intervals until the concentration of dissolved thulium remains constant.

-

Sampling: At predetermined time points, withdraw an aliquot of the suspension.

-

Filtration: Immediately filter the aliquot using a syringe filter to separate the solid this compound from the solution. This step is critical to prevent further dissolution after sampling.

-

Sample Dilution: Dilute the filtered solution to a suitable concentration for analysis.

-

Analysis: Determine the concentration of thulium in the diluted solution using ICP-MS or ICP-AES.

-

Data Analysis: Plot the concentration of dissolved thulium as a function of time to determine when equilibrium is reached. The equilibrium concentration represents the solubility of this compound under the tested conditions.

Visualizing the Process: Diagrams

To better illustrate the experimental and chemical processes, the following diagrams are provided.

References

- 1. Leaching behaviour of rare earth elements from low-grade weathered crust elution-deposited rare earth ore using magnesium sulfate | Clay Minerals | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. osti.gov [osti.gov]

- 5. Kinetics and Mechanisin of Hydrochloric Acid Leaching of Rare Eearth Oxide Used for a Fluorescence Substance. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the History and Discovery of Thulium Oxide

Introduction

Thulium oxide (Tm₂O₃) is the oxide of the rare earth element thulium. Its discovery was a significant step in the characterization of the lanthanide series, a group of elements known for their chemical similarity, which made their separation and identification a considerable challenge for 19th-century chemists. This technical guide provides a comprehensive overview of the history, discovery, and properties of this compound, along with the experimental protocols used for its isolation.

History and Discovery

This compound was first identified in 1879 by the Swedish chemist Per Teodor Cleve.[1][2][3][4][5] Cleve was working at the University of Uppsala, Sweden, investigating impurities in the oxides of other rare earth elements, a method previously employed by Carl Gustaf Mosander to discover other lanthanides.[1][3] He began by meticulously removing all known contaminants from erbia (erbium oxide, Er₂O₃).[1][6] Through this process, he isolated two new substances: a brown substance, which he named holmia (holmium oxide), and a green substance, which he named thulia.[1][3][5][6]

The name "thulium" is derived from "Thule," an ancient name for Scandinavia, reflecting the Scandinavian origin of its discovery.[2][3][4] Thulia was later identified as this compound.[3][5] Due to the extreme rarity of thulium, early researchers had difficulty obtaining a sufficient quantity to purify and observe its characteristic green color, relying instead on the observation of its unique absorption bands.[6]

The first researcher to obtain nearly pure thulium was Charles James, a British chemist working in the United States, in 1911.[1][3] He achieved this through a painstaking process of bromate (B103136) fractional crystallization, famously requiring 15,000 operations to ensure the homogeneity of the material.[1][7] High-purity this compound became commercially available in the late 1950s with the advent of ion-exchange separation technology.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | Tm₂O₃ |

| Molar Mass | 385.866 g/mol [8] |

| Appearance | Greenish-white cubic crystals[2][8] |

| Density | 8.6 g/cm³[2][8] |

| Melting Point | 2,341 °C (4,246 °F; 2,614 K)[2][8] |

| Boiling Point | 3,945 °C (7,133 °F; 4,218 K)[2][8] |

| Crystal Structure | Cubic, cI80[8] |

| Space Group | Ia-3, No. 206[2][8] |

| Solubility | Insoluble in water, slightly soluble in strong acids[2][8][9][10][11] |

| Magnetic Susceptibility (χ) | +51,444·10⁻⁶ cm³/mol[2][8] |

Experimental Protocols

The isolation of this compound has evolved from laborious historical methods to more efficient modern techniques.

3.1. Historical Method: Fractional Crystallization (The "James Method")

This method, pioneered by Charles James for the purification of thulium, relies on the slight differences in the solubility of the bromate salts of the rare earth elements.[3]

-

Principle: When a solution containing a mixture of rare earth bromates is partially crystallized, the composition of the crystals will be slightly different from the composition of the remaining solution. By repeatedly dissolving and recrystallizing the salts, a separation can be achieved.

-

Generalized Protocol:

-

Ore Digestion: The source mineral, such as gadolinite or monazite, is first digested in a strong acid (e.g., sulfuric acid or hydrochloric acid) to bring the rare earth elements into solution.[3]

-

Initial Separation: Other non-rare earth elements are precipitated and removed. The rare earth elements are then precipitated together, often as oxalates or hydroxides, and subsequently redissolved.

-

Bromate Conversion: The mixed rare earth solution is converted to a solution of their bromate salts.

-

Fractional Crystallization: The solution is concentrated by evaporation to induce partial crystallization. The crystals are then separated from the mother liquor.

-

Iteration: Both the crystals and the mother liquor are redissolved in separate containers, and the process of partial crystallization is repeated. This is done thousands of times, with fractions being systematically combined based on their enrichment of the desired element, as determined by spectroscopy. For thulium, this process required an extraordinary 15,000 cycles to achieve high purity.[1][7]

-

Conversion to Oxide: Once a sufficiently pure thulium salt fraction is obtained, it is converted to this compound by heating in air (calcination).

-

3.2. Modern Method: Ion-Exchange Chromatography

Ion-exchange chromatography is the primary method used for the commercial separation of rare earth elements today.[1][4]

-

Principle: A solution of mixed rare earth ions is passed through a column containing a resin. The ions bind to the resin and are then selectively washed off (eluted) by a complexing agent. The different rare earth ions have slightly different affinities for the resin and the complexing agent, causing them to move down the column at different rates and thus be separated.

-

Generalized Protocol:

-

Feed Preparation: A solution containing the mixture of rare earth elements, including thulium, is prepared, typically in an acidic medium.

-

Loading: The rare earth solution is loaded onto the top of a column packed with a suitable ion-exchange resin (e.g., a strong acid cation exchanger). The rare earth ions displace the existing ions on the resin and bind to it.

-

Elution: A solution of a complexing agent, such as EDTA or DTPA, is passed through the column. The complexing agent forms complexes with the rare earth ions, which are then released from the resin. The stability of these complexes varies slightly for each rare earth element, leading to their differential migration down the column.

-

Fraction Collection: As the solution exits the column, it is collected in a series of fractions. The fractions containing the purified thulium are identified using analytical techniques such as spectroscopy.

-

Precipitation and Calcination: The thulium in the collected fractions is precipitated, typically as an oxalate, and then heated in air to form high-purity this compound (Tm₂O₃).

-

Visualizations

Caption: Logical workflow of the discovery of this compound from erbia by Per Teodor Cleve.

Caption: Experimental workflow for the separation of this compound using ion-exchange chromatography.

References

- 1. Thulium - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties and Applications of This Rare Earth Compound [stanfordmaterials.com]

- 3. chemicool.com [chemicool.com]

- 4. Thulium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. azom.com [azom.com]

- 6. WikiSlice [rachel.education.gov.ck]

- 7. briandcolwell.com [briandcolwell.com]

- 8. Thulium(III) oxide - Wikipedia [en.wikipedia.org]

- 9. The amazing properties of this compound - FUNCMATER [funcmater.com]

- 10. This compound | 12036-44-1 [chemicalbook.com]

- 11. This compound: what is it? how does it work? - FUNCMATER [funcmater.com]

Unveiling Thulium Oxide: A Technical Guide to Its Natural Abundance, Sources, and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thulium oxide, a rare earth compound with growing importance in various high-technology sectors. This document details its natural abundance, primary sources, and the intricate processes involved in its extraction and purification, offering valuable insights for professionals in research, materials science, and drug development.

Natural Abundance of Thulium

Thulium (Tm) is one of the least abundant of the rare earth elements, making it a valuable and strategic material.[1][2] Its concentration in the Earth's crust is estimated to be approximately 0.5 parts per million (ppm) by weight.[3] The scarcity of thulium is further highlighted by its low concentrations in various minerals, where it is always found alongside other rare earth elements due to their similar chemical properties.[1][3] The majority of the world's thulium is sourced from ion-adsorption clay deposits in Southern China.[2][3]

The following table summarizes the natural abundance of thulium in various sources and the typical concentration of thulium in key commercial ores.

| Source Environment | Abundance/Concentration | Key Commercial Ores | Typical Thulium Content (% of total rare earth oxides) |

| Earth's Crust | ~0.5 mg/kg[3] | Monazite (B576339) | ~0.007%[1][3] |

| Soil | 0.4 - 0.8 ppm[3] | Bastnäsite | Trace amounts |

| Seawater | 250 parts per quadrillion[3] | Xenotime | Low concentrations |

| Solar System | 200 parts per trillion (by weight)[3] | Euxenite | Low concentrations |

| Ion Adsorption Clays (B1170129) (Southern China) | ~0.5%[3] | ||

| Brown Yttrium Niobium Ore | Not specified, but a source for extraction[4] |

Primary Sources and Commercial Production

The commercial extraction of thulium is intrinsically linked to the mining and processing of other more abundant rare earth elements. Thulium is never the primary target of mining operations but is instead recovered as a byproduct.[5]

Major mineral sources for thulium include:

-

Monazite: A reddish-brown phosphate (B84403) mineral that is a significant source of several rare earth elements.[1][3]

-

Xenotime: A yttrium phosphate mineral that also contains heavy rare earth elements, including thulium.[1]

-

Euxenite: A complex oxide mineral containing yttrium, cerium, erbium, and other rare earths.[1]

-

Gadolinite: A silicate (B1173343) mineral that is another source of yttrium and other lanthanides.[3]

-

Ion Adsorption Clays: Found predominantly in Southern China, these clays are a major source of heavy rare earth elements and are crucial for the global supply of thulium.[2][3]

China is the dominant global producer of thulium, with significant reserves and processing infrastructure.[2][6] Other countries with notable rare earth deposits that could potentially contribute to thulium supply include Australia, the United States, Myanmar, India, Russia, Vietnam, and Canada.

Extraction and Purification of this compound

The separation of thulium from other rare earth elements is a complex and challenging process due to their nearly identical chemical properties. Industrial-scale production of high-purity this compound relies on multi-stage solvent extraction and ion exchange chromatography.

General Extraction Workflow

The overall process for obtaining this compound from its ore involves several key stages, from the initial ore processing to the final purification of the oxide.

Caption: High-level workflow for the extraction and purification of this compound from rare earth ores.

Experimental Protocols

The following sections provide a representative, detailed methodology for the key stages of this compound extraction and purification, synthesized from various established industrial practices.

Objective: To dissolve the rare earth elements from the mineral matrix into an aqueous solution.

Methodology:

-

Ore Preparation: The raw ore (e.g., monazite or xenotime) is first crushed and finely ground to increase the surface area for chemical reaction.

-

Acid Digestion: The ground ore is mixed with concentrated sulfuric acid (H₂SO₄) and heated. This process, known as acid baking, converts the rare earth phosphates into soluble rare earth sulfates.

-

Leaching: The resulting paste is then leached with water to dissolve the rare earth sulfates, creating a "pregnant leach solution" (PLS). This solution contains a mixture of all the rare earth elements present in the ore, along with other impurities.

-

Impurity Removal: The pH of the PLS is carefully adjusted to selectively precipitate and remove impurities such as thorium and iron.

Objective: To separate the rare earth elements into groups (light, middle, and heavy) and to produce a concentrate enriched in thulium.

Methodology:

Solvent extraction is a liquid-liquid extraction technique that utilizes organic solvents containing specific extractants to selectively separate metal ions from an aqueous solution. For rare earth elements, organophosphorus compounds are commonly used extractants.

-

Organic Phase Preparation: An organic solvent (e.g., kerosene) is mixed with an extractant such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) or 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507).

-

Extraction Cascade: The pregnant leach solution is brought into contact with the organic phase in a series of mixer-settler units. The rare earth elements are selectively transferred from the aqueous phase to the organic phase based on their atomic number. The heavy rare earths, including thulium, are typically extracted first.

-

Scrubbing: The loaded organic phase is "scrubbed" with a dilute acid solution to remove any co-extracted impurities or less-desired rare earth elements.

-

Stripping: The purified rare earth elements are then "stripped" from the organic phase back into an aqueous solution using a stronger acid. By carefully controlling the pH and extractant concentration through multiple stages, a concentrate enriched in the heavy rare earth fraction containing thulium, ytterbium, and lutetium is obtained.[4]

The following diagram illustrates the principle of a multi-stage counter-current solvent extraction process for separating heavy rare earth elements (HREEs) like thulium from light rare earth elements (LREEs).

References

The Role of Thulium-Doped Oxides in Advancing Quantum Computing

A Technical Guide for Researchers and Scientists

The quest for scalable and coherent quantum computing systems has led to the exploration of a diverse range of physical platforms. Among these, rare-earth ions doped into crystalline hosts have emerged as a promising avenue, particularly for applications in quantum memory and transduction. Thulium (Tm), with its unique electronic structure, presents compelling advantages when embedded within an oxide crystal matrix. This technical guide provides an in-depth analysis of the potential applications of thulium-doped oxides in quantum computing, with a focus on quantitative performance metrics, experimental protocols, and the underlying physical principles. While the direct use of pure thulium oxide (Tm2O3) as a quantum host is not prevalent, its role as a precursor in the synthesis of thulium-doped crystals is crucial. The primary focus of current research lies in the properties of the thulium ion (Tm³⁺) within stable oxide hosts like Yttrium Aluminum Garnet (Y₃Al₅O₁₂, YAG) and Yttrium Gallium Garnet (Y₃Ga₅O₁₂, YGG).

Core Applications and Physical Principles

Thulium's utility in quantum computing primarily stems from the properties of its 4f electrons. These electrons are well-shielded from the external environment by the outer 5s and 5p orbitals, leading to long coherence times, a critical requirement for robust quantum information processing. The main applications being explored are:

-

Quantum Memory: Thulium-doped crystals are leading candidates for building quantum memories, which are essential components for quantum repeaters and, by extension, a future quantum internet. These memories can store the quantum state of a photon for extended periods and retrieve it on demand.

-

Quantum Transduction: The specific energy transitions in thulium ions are suitable for converting quantum information between different physical carriers, for example, from microwave frequencies used by superconducting qubits to optical frequencies required for long-distance communication.

-

Neutral Atom Qubits: Beyond solid-state systems, neutral thulium atoms in optical traps are also being investigated as high-performance qubits, boasting exceptionally long coherence times.

The trivalent thulium ion (Tm³⁺) in a crystal host like YAG possesses a non-Kramers ground state, which, under the application of a magnetic field, splits into two long-lived Zeeman levels. These levels can serve as the basis for a qubit or for storing quantum information.

Data Presentation: Performance Metrics

The performance of a quantum system is quantified by several key metrics. The following tables summarize the reported data for thulium-based systems. It is important to note that while significant progress has been made in single-qubit operations and quantum memory, benchmarked two-qubit gate fidelities for thulium-based systems are not yet widely reported in the literature, indicating this is an active area of ongoing research.

Table 1: Coherence Times in Thulium-Based Quantum Systems

| System | Qubit Type | Coherence Time (T₂) | Inhomogeneous Coherence Time (T₂*) | Temperature | Host Crystal | Reference |

| Neutral Thulium | Hyperfine | 55 (+59/-14) s | 22 (+2/-2) s | Ultracold | N/A | [1][2][3] |

| Tm³⁺:YAG | Nuclear Spin | ~350 µs | N/A | Cryogenic | Y₃Al₅O₁₂ | [1] |

| Tm³⁺:YGG | Optical | > 1 ms | N/A | ~500 mK | Y₃Ga₅O₁₂ | [4][5][6][7] |

| Tm³⁺:YGG | Zeeman | Tens of seconds | N/A | ~500 mK | Y₃Ga₅O₁₂ | [4][7] |

Table 2: Performance of Thulium-Based Quantum Memories

| System | Protocol | Memory Efficiency | Storage Time | Bandwidth | Reference |

| Tm³⁺:YAG | AFC with Cavity | 27.5 ± 2.7% | N/A | 500 MHz | [8] |

| Tm³⁺:YGG | AFC | N/A | up to 100 µs | N/A | [4][7] |

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Thulium Ion (Tm³⁺) Energy Levels in YAG

The energy level structure of the Tm³⁺ ion is fundamental to its application in quantum memory. The diagram below illustrates the key electronic manifolds and the transitions relevant for pumping and storage. An external magnetic field splits the ground and excited states into Zeeman levels, which are used in quantum memory protocols.

Caption: Simplified energy level diagram for Tm³⁺ ions in a YAG crystal host under a magnetic field.

Experimental Workflow: Atomic Frequency Comb (AFC) Protocol

The Atomic Frequency Comb (AFC) protocol is a key technique for implementing quantum memory in thulium-doped crystals. It involves spectrally shaping the inhomogeneously broadened absorption profile of the thulium ions into a series of narrow, equidistant peaks.

Caption: Logical workflow of the Atomic Frequency Comb (AFC) quantum memory protocol.

Experimental Protocols

Synthesis of Thulium-Doped YAG (Tm:YAG)

High-quality Tm:YAG crystals are a prerequisite for quantum memory applications. They are typically grown using methods like the Czochralski technique.

-

Material Preparation: High-purity powders of Yttrium Oxide (Y₂O₃), Aluminum Oxide (Al₂O₃), and this compound (Tm₂O₃) are precisely weighed and mixed. The doping concentration of thulium is a critical parameter, typically ranging from 0.1% to a few percent.

-

Melting: The mixed powders are placed in an iridium crucible and heated to a temperature above the melting point of YAG (around 2000 °C) in a controlled atmosphere.

-

Crystal Pulling: A seed crystal of YAG is dipped into the molten mixture and then slowly pulled upwards while being rotated. The temperature is carefully controlled to allow the crystal to grow from the melt onto the seed.

-

Annealing: After growth, the crystal boule is slowly cooled to room temperature over an extended period to reduce internal stress and defects.

-

Fabrication: The grown crystal is then cut and polished to the required dimensions for optical experiments.

Atomic Frequency Comb (AFC) Quantum Memory Protocol

The AFC protocol is a sophisticated method for storing and retrieving single photons. A detailed, step-by-step methodology is outlined below.

-

System Initialization:

-

AFC Preparation (Spectral Hole Burning):

-

A narrow-linewidth, frequency-stabilized laser is used.

-

A sequence of optical pumping pulses is applied to the crystal. These pulses are frequency-modulated to create a comb-like structure in the frequency domain.

-

The laser selectively excites ions at specific frequencies within the inhomogeneously broadened absorption line. These excited ions then decay to an auxiliary hyperfine state, effectively "burning holes" in the absorption spectrum.

-

The result is a periodic series of narrow absorption peaks—the Atomic Frequency Comb—separated by a frequency spacing Δ. The memory storage time, τ, is predetermined by this spacing (τ = 1/Δ).[3][9]

-

-

Photon Storage:

-

A single photon, carrying the quantum information to be stored, is sent into the prepared Tm-doped crystal.

-

The photon is collectively absorbed by the ensemble of Tm³⁺ ions that form the AFC.

-

Due to the different resonant frequencies of the ions in the comb, the collective atomic coherence rapidly dephases.

-

-

On-Demand Readout (Spin-Wave Storage):

-

For on-demand retrieval and longer storage times, a control pulse (a strong laser pulse) is applied before the predetermined echo time. This pulse transfers the excitation from the optical coherence to a collective spin-wave excitation between two ground-state Zeeman levels.[9]

-

This spin-wave state has a much longer lifetime than the optical coherence.

-

-

Photon Retrieval:

-

When the stored photon is to be retrieved, a second control pulse is applied, which reverses the process, converting the spin-wave excitation back into an optical coherence.

-

Due to the periodic structure of the AFC, the atomic dipoles rephase after the time τ, leading to a constructive interference and the emission of a single photon (a photon echo) in the forward direction.

-

This emitted photon is the retrieved quantum information, which can then be directed to the next node in a quantum network.

-

Conclusion and Future Outlook

Thulium-doped oxide crystals, particularly Tm:YAG and Tm:YGG, stand out as highly promising materials for the development of quantum memories, a cornerstone technology for the future of quantum networking. Their long optical and spin coherence times are among the best in solid-state systems. While the direct application of this compound is primarily in the fabrication of these advanced materials, the properties of the thulium ion within the crystal host are paramount.

The experimental protocols, such as the Atomic Frequency Comb technique, are well-established for demonstrating proof-of-principle quantum storage. The primary challenges ahead lie in improving memory efficiency, extending storage times further, and integrating these crystal-based memories into larger quantum systems. A significant area for future research will be the demonstration and characterization of high-fidelity two-qubit gates, which are essential for performing quantum computations within a memory node. As fabrication techniques for high-quality doped crystals improve and experimental control over these systems becomes more refined, thulium-based platforms are poised to play a significant role in the realization of fault-tolerant quantum communication and distributed quantum computing.

References

- 1. IonQ | Accelerating Towards Fault Tolerance: Unlocking 99.99% Two-Qubit Gate Fidelities [ionq.com]

- 2. researchgate.net [researchgate.net]

- 3. [2507.00504] High-fidelity two-qubit quantum logic gates in a trapped-ion chain using axial motional modes [arxiv.org]

- 4. sciencealert.com [sciencealert.com]

- 5. [2212.10159] Robust control and optimal Rydberg states for neutral atom two-qubit gates [arxiv.org]

- 6. [2404.08328] Realization of two-qubit gates and multi-body entanglement states in an asymmetric superconducting circuits [arxiv.org]

- 7. Time-Optimal Two- and Three-Qubit Gates for Rydberg Atoms – Quantum [quantum-journal.org]

- 8. [PDF] Fast, Accurate, and Realizable Two-Qubit Entangling Gates by Quantum Interference in Detuned Rabi Cycles of Rydberg Atoms | Semantic Scholar [semanticscholar.org]

- 9. [2510.17286] Trapped-ion two-qubit gates with >99.99% fidelity without ground-state cooling [arxiv.org]

Theoretical Frontiers in Thulium Oxide Surface Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Thulium (III) oxide (Tm₂O₃), a member of the rare-earth oxide (REO) family, is a material of burgeoning interest in catalysis, electronics, and biomedical applications. Its unique electronic and chemical properties, stemming from the partially filled 4f orbitals of the thulium atom, make its surface chemistry a rich area for scientific exploration. Understanding the fundamental interactions at the thulium oxide surface is paramount for designing novel catalysts, developing advanced electronic devices, and engineering biocompatible materials for drug delivery and bio-imaging.

This technical guide delves into the theoretical and computational methodologies employed to unravel the intricacies of this compound surface chemistry. While direct theoretical studies on this compound are still emerging, this guide leverages the extensive research on other rare-earth oxides, such as cerium oxide (CeO₂) and lanthanum oxide (La₂O₃), as model systems to provide a comprehensive overview of the state-of-the-art theoretical approaches. The principles and techniques described herein are directly applicable to the study of this compound surfaces.

Theoretical and Computational Methodologies

The primary theoretical tool for investigating the surface chemistry of metal oxides at the atomic scale is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For rare-earth oxides, standard DFT functionals are often augmented with a Hubbard U correction (DFT+U) to more accurately describe the localized and strongly correlated f-electrons, which are crucial for the material's properties.

Key Computational Details

A typical theoretical study of a rare-earth oxide surface involves the following steps:

-

Model Construction: The first step is to build a computational model of the surface. This is usually a slab model, which consists of a finite number of atomic layers cut from the bulk crystal structure, with a vacuum region added to separate the slab from its periodic images. The choice of surface termination (the crystallographic plane exposed) is critical as different surfaces can exhibit vastly different reactivity.

-

Electronic Structure Calculation: The electronic structure of the slab model is then calculated using DFT or DFT+U. This provides information about the distribution of electrons in the system and is the foundation for calculating all other properties.

-

Geometry Optimization: The positions of the atoms in the slab model are adjusted until the forces on them are minimized. This process, known as geometry optimization, ensures that the calculated properties correspond to a stable or metastable state of the system.

-

Property Calculation: Once the optimized geometry is obtained, various properties of interest can be calculated, such as surface energy, work function, and the electronic density of states. To study surface reactivity, the interaction of the surface with adsorbates (atoms or molecules) is modeled. This involves placing the adsorbate on the surface and recalculating the geometry and energy of the combined system.

A summary of typical computational parameters used in DFT+U studies of rare-earth oxides is presented in Table 1.

Table 1: Typical Computational Parameters for DFT+U Studies of Rare-Earth Oxide Surfaces

| Parameter | Typical Values/Methods |

| Software | VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO |

| Exchange-Correlation Functional | PBE (Perdew-Burke-Ernzerhof), GGA (Generalized Gradient Approximation) |

| Hubbard U (for RE element) | 4-8 eV (value is system-dependent and often determined empirically or from first-principles) |

| Basis Set | Plane waves with a cutoff energy of 400-500 eV |

| Pseudopotentials | PAW (Projector Augmented-Wave), Ultrasoft Pseudopotentials |

| Slab Model | 3-6 atomic layers, with the bottom layers often fixed at their bulk positions |

| Vacuum Thickness | 10-20 Å to avoid interactions between periodic images |

| k-point Sampling | Monkhorst-Pack grid, density depends on the size of the supercell |

Surface Properties of Rare-Earth Oxides

The surface properties of rare-earth oxides are dictated by their atomic and electronic structure. Theoretical calculations can provide valuable insights into these properties, which are often difficult to measure experimentally.

Surface Energy

The surface energy is the excess energy at the surface of a material compared to the bulk. It is a key parameter that determines the stability of different crystal facets. Lower surface energy generally corresponds to a more stable surface. Theoretical calculations of surface energies for different crystallographic planes of rare-earth oxides can predict their equilibrium crystal shape. While specific data for this compound is scarce in the literature, Table 2 presents representative calculated surface energies for CeO₂ and La₂O₃, which are expected to show similar trends.

Table 2: Calculated Surface Energies of CeO₂ and La₂O₃

| Oxide | Surface Facet | Surface Energy (J/m²) |

| CeO₂ | (111) | 1.0 - 1.3 |

| CeO₂ | (110) | 1.5 - 1.8 |

| CeO₂ | (100) | 1.9 - 2.2 |

| La₂O₃ | (001) | 0.8 - 1.1 |

| La₂O₃ | (110) | 1.2 - 1.5 |

Note: The range of values reflects the use of different computational parameters and methods in the literature.

Surface Defects: Oxygen Vacancies

Oxygen vacancies, which are point defects where an oxygen atom is missing from the crystal lattice, play a crucial role in the surface chemistry of rare-earth oxides. They can act as active sites for the adsorption and activation of molecules. The energy required to create an oxygen vacancy, known as the oxygen vacancy formation energy, is a critical parameter for understanding the catalytic activity of these materials. DFT+U calculations are instrumental in determining these energies. Table 3 provides calculated oxygen vacancy formation energies for some rare-earth oxides.

Table 3: Calculated Oxygen Vacancy Formation Energies in Rare-Earth Oxides

| Oxide | Vacancy Location | Formation Energy (eV) |

| CeO₂ | Surface | 2.0 - 2.5 |

| CeO₂ | Sub-surface | 3.5 - 4.0 |

| La₂O₃ | Surface | 3.0 - 3.5 |

Note: These values are highly dependent on the computational setup and the specific definition of the formation energy.

Surface Reactivity and Adsorption

The interaction of molecules with rare-earth oxide surfaces is at the heart of their application in catalysis and sensing. Theoretical studies can elucidate the mechanisms of these interactions by calculating adsorption energies, identifying stable adsorption geometries, and mapping out reaction pathways.

Adsorption of Small Molecules

The adsorption of small molecules like carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O) on rare-earth oxide surfaces has been extensively studied theoretically, particularly for CeO₂. The adsorption energy, which is the energy released when a molecule binds to the surface, indicates the strength of the interaction. A negative and large adsorption energy signifies strong chemisorption, while a small negative value suggests weaker physisorption. Table 4 summarizes some calculated adsorption energies of CO on different CeO₂ surfaces.

Table 4: Calculated Adsorption Energies of CO on CeO₂ Surfaces

| Surface | Adsorption Site | Adsorption Energy (eV) | Type of Adsorption |

| CeO₂(111) | On top of Ce ion | -0.2 to -0.4 | Physisorption |

| CeO₂(110) | On top of Ce ion | -0.5 to -0.8 | Chemisorption |

| Reduced CeO₂ (with oxygen vacancy) | Near vacancy site | -1.0 to -1.5 | Strong Chemisorption |

Note: The presence of surface defects like oxygen vacancies can significantly enhance the adsorption energy.

Visualizing Theoretical Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate the complex workflows and relationships in theoretical surface chemistry studies.

Conclusion

Theoretical and computational studies, primarily based on DFT and DFT+U, provide an indispensable framework for understanding the surface chemistry of this compound and other rare-earth oxides. These methods offer atomic-level insights into surface stability, the role of defects, and the mechanisms of surface reactions. While the body of theoretical work specifically focused on this compound is still growing, the principles and methodologies established through studies of model systems like CeO₂ and La₂O₃ pave the way for future investigations. The continued development of computational techniques and increasing computing power will undoubtedly lead to a more profound understanding of the surface chemistry of this compound, accelerating its application in various fields of science and technology.

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Thulium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sol-gel synthesis of thulium oxide (Tm₂O₃) nanoparticles and their emerging applications in the biomedical field. The information is intended to guide researchers in the preparation and characterization of these nanoparticles for potential use in drug delivery, bioimaging, and cancer therapy.

Introduction to this compound Nanoparticles

This compound is a rare-earth metal oxide that has garnered significant interest in biomedical research due to its unique physicochemical properties.[1] When synthesized as nanoparticles, Tm₂O₃ exhibits characteristics that make it a promising candidate for various applications, including as a contrast agent in X-ray imaging and as a radiosensitizer in cancer therapy.[2][3] The sol-gel method offers a versatile and cost-effective approach to synthesize high-purity, homogenous this compound nanoparticles with controlled size and morphology.[4][5]

Applications in Biomedical Research

This compound nanoparticles have shown potential in several key areas of biomedical research and drug development:

-

Image-Guided Radiotherapy: Tm₂O₃ nanoparticles can enhance the contrast of tumors in CT imaging, allowing for more precise targeting during radiotherapy.[2][3]

-